CHR-6494

Descripción general

Descripción

CHR-6494 es un inhibidor de molécula pequeña de la quinasa de histonas Haspin. Haspin es una proteína quinasa que fosforila la histona H3 en treonina 3 (H3T3ph), lo cual es esencial para la progresión de la mitosis . This compound ha demostrado una actividad antitumoral prometedora al reducir los niveles de H3T3ph de manera dosis-dependiente y causar catástrofe mitótica caracterizada por desalineación en metafase, anormalidades en el huso y amplificación de los centriolos .

Aplicaciones Científicas De Investigación

CHR-6494 tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria:

Mecanismo De Acción

CHR-6494 ejerce sus efectos al inhibir la actividad de Haspin, una quinasa serina/treonina. Haspin fosforila la histona H3 en treonina 3, lo cual es crucial para la alineación y segregación de los cromosomas durante la mitosis. Al inhibir Haspin, this compound reduce los niveles de H3T3ph, lo que lleva a la catástrofe mitótica, caracterizada por desalineación en metafase, anormalidades en el huso y amplificación de los centriolos. Esto finalmente provoca la detención del ciclo celular y la apoptosis .

Análisis Bioquímico

Biochemical Properties

CHR-6494 plays a significant role in biochemical reactions by inhibiting the activity of haspin. Haspin is responsible for the phosphorylation of histone H3 at threonine 3, a modification that is essential for the proper functioning of the chromosomal passenger complex (CPC) during mitosis. By inhibiting haspin, this compound prevents the phosphorylation of histone H3, leading to defects in chromosome alignment and segregation. This inhibition results in mitotic catastrophe, characterized by abnormal spindle formation and centrosome amplification .

This compound interacts with several biomolecules, including histone H3, the chromosomal passenger complex, and various proteins involved in the spindle assembly checkpoint. The nature of these interactions is primarily inhibitory, as this compound binds to the active site of haspin, preventing its kinase activity .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. In cancer cells, this compound induces mitotic arrest and apoptosis. This compound has been shown to inhibit the growth of several cancer cell lines, including breast cancer, colorectal cancer, and melanoma cells . The inhibition of haspin by this compound disrupts the normal progression of mitosis, leading to cell cycle arrest at the G2/M phase and subsequent cell death .

This compound also affects cell signaling pathways, gene expression, and cellular metabolism. By preventing the phosphorylation of histone H3, this compound interferes with the recruitment and activation of the chromosomal passenger complex, which is essential for proper chromosome segregation. This disruption leads to changes in gene expression and activation of apoptotic pathways .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of haspin kinase activity. This compound binds to the active site of haspin, preventing it from phosphorylating histone H3 at threonine 3. This inhibition disrupts the normal function of the chromosomal passenger complex, leading to defects in chromosome alignment and segregation during mitosis .

This compound also induces mitotic catastrophe by causing abnormal spindle formation and centrosome amplification. These defects activate the spindle assembly checkpoint, leading to cell cycle arrest and apoptosis . Additionally, this compound has been shown to enhance the effects of other anticancer agents, such as MEK inhibitors, by synergistically inhibiting cancer cell viability and promoting apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. This compound is stable under standard laboratory conditions and retains its inhibitory activity against haspin over extended periods . Prolonged exposure to this compound can lead to the development of resistance in some cancer cell lines, necessitating the use of combination therapies to maintain its efficacy .

Long-term studies have shown that this compound can cause sustained mitotic arrest and apoptosis in cancer cells, leading to significant reductions in tumor growth in in vivo models . The stability and long-term effects of this compound make it a promising candidate for further preclinical and clinical studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In xenografted nude mice, this compound has been shown to inhibit tumor growth in a dose-dependent manner . Lower doses of this compound can induce mitotic arrest and apoptosis without causing significant toxicity, while higher doses may lead to adverse effects such as weight loss and organ toxicity .

Threshold effects have been observed, with a minimum effective dose required to achieve significant antitumor activity. The therapeutic window for this compound is relatively narrow, highlighting the importance of careful dose optimization in preclinical and clinical studies .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with haspin and the chromosomal passenger complex. By inhibiting haspin, this compound disrupts the phosphorylation of histone H3, leading to changes in chromatin structure and gene expression . This disruption affects various cellular processes, including cell cycle progression, DNA repair, and apoptosis .

This compound also influences metabolic flux and metabolite levels by altering the activity of key enzymes and signaling pathways involved in cellular metabolism . These effects contribute to the compound’s anticancer activity and highlight its potential as a therapeutic agent .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . The compound can cross cell membranes and accumulate in the cytoplasm and nucleus, where it exerts its inhibitory effects on haspin . This compound interacts with various transporters and binding proteins that facilitate its uptake and distribution within cells .

The localization and accumulation of this compound within specific cellular compartments are critical for its activity. The compound’s ability to reach and inhibit haspin in the nucleus is essential for its anticancer effects .

Subcellular Localization

The subcellular localization of this compound is primarily in the nucleus, where it inhibits haspin and prevents the phosphorylation of histone H3 . This compound can also localize to the cytoplasm and centrosomes, where it affects spindle formation and centrosome amplification . The compound’s localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles .

The activity and function of this compound are closely linked to its subcellular localization. By targeting haspin in the nucleus and affecting spindle dynamics in the cytoplasm, this compound exerts its anticancer effects through multiple mechanisms .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción

CHR-6494 se sintetiza mediante una serie de reacciones químicas que involucran derivados de indazol e imidazopiridina. La ruta de síntesis normalmente implica los siguientes pasos:

Formación del derivado de indazol: El material de partida, indazol, se somete a una serie de reacciones para formar un derivado de indazol.

Formación del derivado de imidazopiridina: El derivado de indazol luego se hace reaccionar con un derivado de piridina para formar un compuesto de imidazopiridina.

Reacción de acoplamiento final: El compuesto de imidazopiridina se acopla con un derivado de propilamina para formar this compound.

Métodos de producción industrial

La producción industrial de this compound implica escalar la ruta sintética descrita anteriormente. El proceso está optimizado para la producción a gran escala, asegurando un alto rendimiento y pureza del producto final. Las condiciones de reacción, como la temperatura, la presión y el solvente, se controlan cuidadosamente para lograr la calidad del producto deseada .

Análisis De Reacciones Químicas

Tipos de reacciones

CHR-6494 se somete a varias reacciones químicas, que incluyen:

Oxidación: this compound se puede oxidar bajo condiciones específicas para formar derivados oxidados.

Reducción: Las reacciones de reducción pueden convertir this compound en formas reducidas.

Sustitución: This compound puede sufrir reacciones de sustitución donde los grupos funcionales se reemplazan por otros grupos.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: Las reacciones de sustitución a menudo involucran reactivos como halógenos y nucleófilos.

Productos principales

Los productos principales formados a partir de estas reacciones incluyen varios derivados de this compound con grupos funcionales modificados. Estos derivados pueden tener diferentes actividades y propiedades biológicas .

Comparación Con Compuestos Similares

CHR-6494 es único entre los inhibidores de Haspin debido a su alta potencia y selectividad. Los compuestos similares incluyen:

Inhibidores de la quinasa Aurora: Estos inhibidores se dirigen a las quinasas Aurora, que también están involucradas en la mitosis.

Inhibidores de la quinasa similar a Polo: Estos inhibidores se dirigen a las quinasas similares a Polo, que desempeñan un papel en la progresión mitótica.

Inhibidores de la quinasa de caseína: Estos inhibidores se dirigen a las quinasas de caseína, que están involucradas en varios procesos celulares.

Actividad Biológica

CHR-6494 is a small-molecule inhibitor that targets the histone kinase Haspin, demonstrating significant biological activity, particularly in the context of cancer treatment. Its mechanism of action involves the inhibition of histone H3T3 phosphorylation, leading to various anti-cancer effects, including cell cycle arrest, apoptosis, and anti-angiogenic properties.

The primary mechanism by which this compound exerts its effects is through the inhibition of Haspin kinase, which is crucial for proper mitotic progression. By inhibiting H3T3 phosphorylation, this compound disrupts normal cell cycle regulation:

- Cell Cycle Arrest : this compound induces a dose-dependent arrest in the G2/M phase of the cell cycle. In studies involving human cancer cell lines (HeLa, HCT-116, and MDA-MB-231), treatment with this compound increased the percentage of cells in G2/M from 8–15% in control groups to 30–50% after treatment .

- Induction of Apoptosis : The compound also promotes apoptosis in cancer cells. Flow cytometry analysis using Annexin V staining confirmed that this compound-treated cells exhibited increased apoptotic markers compared to controls .

In Vitro Studies

In vitro studies have shown that this compound effectively inhibits the proliferation of various cancer cell lines. The following table summarizes key findings:

The IC50 values indicate that this compound is more effective at inhibiting cancer cell proliferation compared to normal cells, suggesting a preferential action against malignant cells.

In Vivo Studies

In vivo studies have further validated the efficacy of this compound:

- Xenograft Models : In mouse models with xenografted tumors, this compound demonstrated significant antitumor activity without observable toxicity. The compound inhibited tumor growth effectively while preserving normal tissue integrity .

- Intestinal Polyp Suppression : Research involving Apc Min/+ mice indicated that intraperitoneal administration of this compound significantly reduced polyp formation, suggesting potential applications in colorectal cancer prevention .

Anti-Angiogenic Properties

In addition to its direct anti-cancer effects, this compound has been shown to possess anti-angiogenic properties. In ex vivo assays using chicken embryo aortic arch rings, treatment with this compound led to a 70% reduction in vessel sprouting induced by basic fibroblast growth factor (bFGF) at a concentration of 1 μM . This highlights its potential as a therapeutic agent not only for existing tumors but also for preventing tumor-induced angiogenesis.

Case Studies and Clinical Implications

Several studies have explored the clinical implications of using this compound as part of cancer therapy:

- Combination Therapy : A study indicated that combining this compound with MEK inhibitors like Trametinib enhanced anti-melanoma activity, leading to improved apoptosis rates in both wild-type and BRAFV600E mutant melanoma cells .

- Potential for Epigenetic Therapy : Given its role as a first-in-class Haspin inhibitor, this compound is being considered for development as an epigenetic therapy agent due to its ability to modulate histone modifications and influence gene expression related to tumor progression .

Propiedades

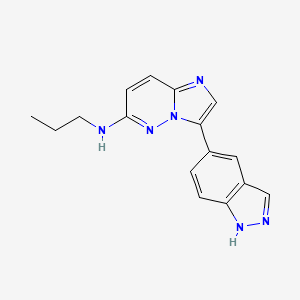

IUPAC Name |

3-(1H-indazol-5-yl)-N-propylimidazo[1,2-b]pyridazin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N6/c1-2-7-17-15-5-6-16-18-10-14(22(16)21-15)11-3-4-13-12(8-11)9-19-20-13/h3-6,8-10H,2,7H2,1H3,(H,17,21)(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZZCAOGIEGXMBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=NN2C(=NC=C2C3=CC4=C(C=C3)NN=C4)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90742629 | |

| Record name | 3-(1H-Indazol-5-yl)-N-propylimidazo[1,2-b]pyridazin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90742629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1333377-65-3 | |

| Record name | 3-(1H-Indazol-5-yl)-N-propylimidazo[1,2-b]pyridazin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90742629 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.